4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole
Description
Structure
3D Structure
Properties
CAS No. |
683800-18-2 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4,4,9-trimethyl-2,3-dihydro-1H-carbazole |
InChI |
InChI=1S/C15H19N/c1-15(2)10-6-9-13-14(15)11-7-4-5-8-12(11)16(13)3/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI Key |
OHSVPCKIDJEBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C3=CC=CC=C3N2C)C |
Origin of Product |
United States |
Preparation Methods
Methylation with Methyl Iodide
A high-yielding method (97%) uses 1,2,3,4-tetrahydrocarbazole and methyl iodide in the presence of sodium hydride (NaH) or other strong bases. The reaction proceeds via deprotonation of the tetrahydrocarbazole, followed by nucleophilic attack on methyl iodide.
Reaction Conditions :
- Base : NaH (60% suspension in mineral oil)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0–20°C
- Time : 1–2 hours under inert atmosphere (e.g., Schlenk technique or glovebox).
Mechanism :
- Deprotonation : NaH abstracts a proton from the tetrahydrocarbazole, generating a carbanion.
- Alkylation : The carbanion reacts with methyl iodide to form a methylated intermediate.
- Quaternization : Sequential alkylation introduces the second methyl group at C4 and the methyl group at C9.
Advantages :
- High yield (97%)
- Mild conditions (ambient to low temperatures)
- Scalability for industrial applications
Limitations :
- Requires anhydrous conditions to prevent side reactions.
Cyclization Reactions
Cyclization strategies form the tetrahydrocarbazole core and introduce methyl groups simultaneously.
Mannich reactions enable the introduction of methyl groups via formaldehyde and secondary amines.
Formaldehyde-Mediated Methylation
A patent describes the synthesis of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one using formaldehyde and mineral acids (e.g., HCl), which can be adapted for 4,4,9-trimethyl derivatives.
Conditions :
- Formaldehyde Reagent : Paraformaldehyde or 1,3,5-trioxane (2–6 equivalents)
- Acid : HCl (0.1–1 mol per mole of substrate)
- Solvent : Polar aprotic solvents (e.g., DMF)
- Temperature : 60–120°C (reflux)
Mechanism :
- Activation : Formaldehyde reacts with the carbazole substrate to form a bis-enamine intermediate.
- Cyclization : Acid-catalyzed cyclization generates the tetrahydrocarbazole core.
- Methylation : Formaldehyde-derived methyl groups are introduced at C4 and C9.
Advantages :
- High yield
- Avoids hazardous solvents
Limitations :
- Requires precise control of reaction time (3–5 hours) to avoid side products.
Electrochemical and Photocatalytic Methods
Modern methods leverage electrochemical or photoredox systems for controlled functionalization.
Comparison of Synthesis Methods
Chemical Reactions Analysis
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole itself.
Reduction: Reduction reactions can convert carbazole derivatives back to their tetrahydro forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of the compound.
Major products formed from these reactions include carbazole, tetrahydrocarbazole, and various substituted derivatives .
Scientific Research Applications
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its reactivity and binding properties . Additionally, the nitrogen atom in the five-membered ring can act as a nucleophile, participating in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituent type, position, and electronic properties, which influence reactivity, stability, and biological activity. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Notes:
- Positional Effects : Methoxy groups at C6 (6b) vs. C7 (7-Methoxy-THC) alter electronic distribution, impacting solubility and target engagement .
- Aromaticity Reduction : Replacement of aromatic indole with tetrahydrocarbazole (e.g., compound 13 in ) decreases dopamine D3 receptor potency by 10-fold, highlighting the importance of π-π interactions .
Physicochemical and Spectroscopic Data
- NMR Trends : Methoxy substituents (e.g., 6b) downfield-shift aromatic protons (δH ~6.7–7.2 ppm), while methyl groups (e.g., 4,4,9-Trimethyl-THC) exhibit δH ~1.8–2.7 ppm for CH₃ .
- Mass Spectrometry : Molecular ions for halogenated derivatives (e.g., 6c: m/z 189.1 [M⁺]) confirm successful substitution .
Biological Activity
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N |
| Molecular Weight | 171.24 g/mol |
| CAS Number | 683800-18-2 |
| Appearance | Solid |
Research indicates that compounds within the carbazole family exhibit various biological activities primarily through:
- Antimicrobial Activity: Many carbazole derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi by disrupting their cell membranes or metabolic pathways.
- Neuroprotective Effects: Some carbazole derivatives have been explored for their neuroprotective properties. They may act as inhibitors of neurodegenerative processes by modulating neurotransmitter levels or reducing oxidative stress.
- Anti-prion Activity: A notable study identified derivatives of 2,3,4,9-tetrahydro-1H-carbazole that exhibited anti-prion activity in TSE-infected cells. The presence of specific functional groups was crucial for enhancing this activity .
Biological Activities
- Antimycobacterial Activity:
- Neuroprotective Properties:
- Anti-prion Activity:
Case Study 1: Antimycobacterial Activity
A study published by Elam Pharma demonstrated the synthesis and evaluation of 1,2,3,9-tetrahydro-4(H)-carbazol-4-one derivatives against Mycobacterium tuberculosis. The results indicated a notable reduction in bacterial viability at specific concentrations.
Case Study 2: Neuroprotection
In a laboratory setting, researchers tested various carbazole derivatives for neuroprotective effects against oxidative stress induced by glutamate in neuronal cell lines. The findings revealed that specific modifications to the carbazole structure enhanced protective efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
